molecular formula C13H17F2NO B6574452 4-{[(3,4-difluorophenyl)methyl]amino}cyclohexan-1-ol CAS No. 1019547-92-2

4-{[(3,4-difluorophenyl)methyl]amino}cyclohexan-1-ol

Cat. No.: B6574452
CAS No.: 1019547-92-2
M. Wt: 241.28 g/mol
InChI Key: KCTAELZYPKNGOI-UHFFFAOYSA-N
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Description

4-{[(3,4-Difluorophenyl)methyl]amino}cyclohexan-1-ol is a cyclohexanol derivative featuring a hydroxyl group at position 1 and a (3,4-difluorophenyl)methylamino substituent at position 2. The compound’s structure combines a cyclohexanol core with a fluorinated aromatic moiety, which may enhance its physicochemical and biological properties, such as metabolic stability and lipophilicity.

Properties

IUPAC Name

4-[(3,4-difluorophenyl)methylamino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO/c14-12-6-1-9(7-13(12)15)8-16-10-2-4-11(17)5-3-10/h1,6-7,10-11,16-17H,2-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTAELZYPKNGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3,4-difluorophenyl)methyl]amino}cyclohexan-1-ol typically involves the reaction of 3,4-difluorobenzylamine with cyclohexanone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include a solvent like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{[(3,4-difluorophenyl)methyl]amino}cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-{[(3,4-difluorophenyl)methyl]amino}cyclohexan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(3,4-difluorophenyl)methyl]amino}cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

NMR and Spectroscopic Data

  • Target Compound : Expected ¹⁹F NMR signals at ~-120 to -140 ppm (ortho/meta-F on phenyl) and ~-150 ppm (para-F), based on typical difluorophenyl shifts. The hydroxyl proton (1H NMR) may appear as a broad singlet near δ 4–5 ppm .
  • 4-Oxo-1-(trifluoromethyl)cyclohexan-1-ol : ¹⁹F NMR δ -93.4 (CF₃); ¹H NMR δ 5.30 (OH).
  • Ethyl Cyclohexadiene Derivative : Crystal structure reveals a screw-boat conformation (puckering parameters Q = 0.434 Å), contrasting with the chair conformation expected for cyclohexanol derivatives.

Solubility and Stability

  • The target compound’s hydroxyl and amino groups enhance water solubility compared to trifluoromethyl () or ester-containing () analogs.

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